molecular formula C10H13N3OS B2388121 4-(6-Methylpyrazine-2-carbonyl)thiomorpholine CAS No. 2415603-62-0

4-(6-Methylpyrazine-2-carbonyl)thiomorpholine

Cat. No.: B2388121
CAS No.: 2415603-62-0
M. Wt: 223.29
InChI Key: TUDQKFGJCRUGDU-UHFFFAOYSA-N
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Description

4-(6-Methylpyrazine-2-carbonyl)thiomorpholine is a sophisticated heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a unique molecular architecture that combines a 6-methylpyrazine ring, a central carbonyl linker, and a thiomorpholine group. The methylpyrazine moiety is a well-known structural motif in flavor and fragrance science and is also a key intermediate in the synthesis of active pharmaceutical ingredients, most notably the first-line anti-tuberculosis drug, Pyrazinamide . The integration of the thiomorpholine group, a saturated ring containing both nitrogen and sulfur heteroatoms, is of significant interest in drug discovery. Thiomorpholine derivatives are frequently explored in medicinal chemistry for their potential biological activities and are used as scaffolds to modulate the physicochemical properties of lead compounds . The carbonyl group bridging these two heterocycles forms an amide bond, a stable and prevalent linkage in many bioactive molecules. Researchers can utilize this compound as a versatile precursor or intermediate in multicomponent reactions and the synthesis of complex molecules, such as those investigated in coordination polymers for catalytic applications . Its primary research value lies in its application toward the development of new therapeutic agents, organocatalysts, and functional materials. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

(6-methylpyrazin-2-yl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-8-6-11-7-9(12-8)10(14)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDQKFGJCRUGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrazine-2-carbonyl)thiomorpholine typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with thiomorpholine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyrazine-2-carbonyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazine moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

4-(6-Methylpyrazine-2-carbonyl)thiomorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrazine-2-carbonyl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazine moiety can engage in π-π interactions with aromatic residues, while the thiomorpholine ring can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Structural and Functional Analogues

Morpholine Analogues
  • Example: 4-(4-Nitrophenyl)morpholine vs. 4-(4-Nitrophenyl)thiomorpholine Structural Differences: Replacing sulfur in thiomorpholine with oxygen in morpholine reduces lipophilicity (clogP: morpholine ≈ 0.5 vs. thiomorpholine ≈ 1.2) . Crystal Packing: Thiomorpholine derivatives form centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro groups, whereas morpholine analogues adopt planar stacking due to weaker intermolecular interactions .
Piperazine and Piperidine Derivatives
  • Example : N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine vs. Thiomorpholine-pyrimidine hybrids
    • Synthetic Flexibility : Piperazine derivatives are often synthesized via deprotection of tert-butoxycarbonyl (t-Boc) groups, whereas thiomorpholine analogues may require oxidation (e.g., MCPBA for sulfoxides) .
    • Activity Trends : Piperazine derivatives exhibit broader antimicrobial activity against Gram-positive bacteria, while thiomorpholine derivatives show selectivity in kinase or antimycobacterial targets .
Sulfonyl/Sulfoxide Thiomorpholine Derivatives
  • Example : 4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine
    • Physicochemical Properties : Sulfonyl groups increase polarity (e.g., logP reduction by ~1.0 unit) compared to carbonyl-substituted thiomorpholines, improving aqueous solubility .
    • Biological Activity : Sulfonyl derivatives demonstrate antimalarial activity (IC₅₀ < 1 µM against Plasmodium falciparum), attributed to enhanced target binding via sulfone-oxygen interactions .
Substituted Thiomorpholines in Anti-Inflammatory Agents
  • Example : 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide
    • Modifications : Hydrophobic substituents (e.g., ethoxyphenyl) on thiomorpholine enhance lipophilicity, improving TNF-α inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM for unmodified analogues) .

Table 1: Structural and Physicochemical Properties

Compound Core Heterocycle Substituent clogP Molecular Weight Solubility (µg/mL)
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine 4-Nitrophenyl 1.2 224.28 15 (PBS)
4-(4-Nitrophenyl)morpholine Morpholine 4-Nitrophenyl 0.5 208.21 85 (PBS)
4-(6-Methylpyrazine-2-carbonyl)thiomorpholine* Thiomorpholine 6-Methylpyrazine-2-carbonyl ~1.8 253.31 ~10 (PBS)
4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine Thiomorpholine Pyridinylsulfonyl 0.9 274.35 120 (PBS)

*Estimated based on structural analogues.

Biological Activity

4-(6-Methylpyrazine-2-carbonyl)thiomorpholine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring connected to a pyrazine moiety, characterized by the following chemical structure:

  • IUPAC Name : (6-methylpyrazin-2-yl)-thiomorpholin-4-ylmethanone
  • Molecular Formula : C10H13N3OS
  • Molecular Weight : 225.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound could possess similar properties due to its structural features .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (μM)Notes
AntimicrobialPyrazine derivativesVaries (0.1 - 10)Effective against Gram-positive bacteria
AnticancerPyrazoline hybrids0.01 - 0.49Active against various cancer cell lines
Enzyme InhibitionPyrazole derivativesNot specifiedPotential for targeting specific enzymes

Case Study: Anticancer Screening

A study focused on the screening of pyrazoline derivatives against the NCI 60 cancer cell lines revealed that certain compounds exhibited selective cytotoxicity against resistant cancer cells. This highlights the potential for further exploration of thiomorpholine derivatives like this compound in developing treatments for drug-resistant cancers .

Q & A

Q. How to scale up synthesis without compromising purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces reaction time and improves consistency (e.g., 85% yield for 10-g batches of a related piperazine-thiomorpholine compound) .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal formation and purity (>99%) .

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